(4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one
Description
Significance of Chiral γ-Lactams in Organic Chemistry
Chiral γ-lactams (pyrrolidin-2-ones) are five-membered heterocyclic rings that are prevalent structural motifs in a vast array of biologically active natural products and synthetic medicinal compounds. nih.govnih.gov This structural unit is considered a valuable pharmacophore due to its ability to engage in specific hydrogen bonding interactions and its conformationally constrained backbone. The γ-lactam ring is a core component of various pharmaceuticals, including novel antibiotics designed to combat multidrug-resistant bacteria. nih.gov The inherent strain of the lactam ring also makes it a versatile synthetic intermediate, prone to selective ring-opening reactions that can lead to the formation of valuable acyclic chiral building blocks like γ-amino acids.
Overview of Chiral Pyrrolidinone Derivatives as Synthetic Intermediates
The pyrrolidinone ring can be substituted at various positions, and when one or more of these substituents are introduced stereoselectively, the resulting chiral derivative becomes a powerful tool for synthesis. acs.orgwhiterose.ac.uk These derivatives serve as key intermediates in the synthesis of complex alkaloids, enzyme inhibitors, and therapeutic agents. nih.gov The stereocenters on the pyrrolidinone ring can direct the stereochemical outcome of subsequent reactions, allowing for the construction of multiple new chiral centers with a high degree of control. Synthetic chemists have developed numerous asymmetric methods to access these scaffolds, including catalytic enantioselective reactions and transformations of starting materials from the chiral pool. mdpi.comnih.gov
Contextualization of (4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one within Chiral Pool and Protecting Group Strategies
The specific compound, this compound, is best understood through the lens of two fundamental concepts in asymmetric synthesis: the chiral pool and protecting group strategy. wikipedia.orgjocpr.com
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. algoreducation.comstudysmarter.co.ukeurekaselect.com Common members of the chiral pool include amino acids, sugars, and terpenes. wikipedia.org The compound (4S)-4-hydroxypyrrolidin-2-one, the direct precursor to the title compound, is a classic example of a chiral pool-derived building block, often synthesized from L-glutamic acid or (2S, 4R)-4-hydroxyproline. Its fixed (4S) stereochemistry provides a reliable starting point for building more complex chiral molecules. This precursor is a valuable intermediate for synthesizing antibiotics and antidepressants. uitm.edu.my
Protecting Group Strategy: In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. jocpr.com This temporary mask is called a protecting group. The hydroxyl group (-OH) of (4S)-4-hydroxypyrrolidin-2-one is reactive and would interfere with many common synthetic operations, such as reactions involving strong bases or nucleophiles intended to react at other sites.
To overcome this, the hydroxyl group is protected. This compound is the product of this protection strategy. The hydroxyl group of the parent compound is converted into a 1-ethoxyethoxy (EE) ether. This is typically achieved by reacting the alcohol with ethyl vinyl ether under mild acidic catalysis. The resulting EE group is an acetal (B89532), which is stable to a wide range of reaction conditions (e.g., basic, nucleophilic, organometallic, and some reducing/oxidizing conditions) but can be easily removed to regenerate the hydroxyl group when desired, typically with dilute aqueous acid.
The strategic role of this compound is therefore to serve as a stable, chiral intermediate wherein the C4-hydroxyl functionality is masked. This allows chemists to perform modifications at other positions of the pyrrolidinone ring, such as N-alkylation or C3/C5-functionalization via enolate chemistry, without unintended side reactions at the hydroxyl group. This strategy is particularly relevant in the synthesis of complex side chains for carbapenem (B1253116) antibiotics, where the pyrrolidinone core must undergo several transformations. nih.govnih.gov
The table below illustrates the context of the ethoxyethyl group among other common protecting groups for alcohols.
| Protecting Group | Abbreviation | Formation Conditions | Cleavage Conditions | Stability |
| 1-Ethoxyethoxy | EE | Ethyl vinyl ether, cat. acid (e.g., PTSA) | Mild aqueous acid (e.g., HCl, AcOH) | Stable to bases, organometallics, many redox reagents |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF), acid | Stable to bases, mild acids |
| Benzyl | Bn | Benzyl bromide (BnBr), base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to acids, bases, redox reagents |
| Tetrahydropyranyl | THP | Dihydropyran (DHP), cat. acid | Mild aqueous acid | Stable to bases, organometallics |
| Acetyl | Ac | Acetic anhydride (B1165640), pyridine | Mild base (e.g., K₂CO₃, MeOH) | Stable to mild acids |
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-3-11-6(2)12-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6?,7-/m0/s1 |
InChI Key |
ZDPTZLODCLLVDN-MLWJPKLSSA-N |
Isomeric SMILES |
CCOC(C)O[C@H]1CC(=O)NC1 |
Canonical SMILES |
CCOC(C)OC1CC(=O)NC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4s 4 1 Ethoxyethoxy Pyrrolidin 2 One and Analogous Chiral Pyrrolidinones
Enantioselective Approaches to the Pyrrolidinone Core
The asymmetric synthesis of the pyrrolidinone ring is paramount for accessing enantiomerically pure targets. Key strategies include the use of chiral auxiliaries, the development of catalytic enantioselective reactions, and resolution techniques.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are recoverable stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org This strategy has been effectively employed in the synthesis of chiral pyrrolidinones. One of the most well-known applications involves the use of Evans oxazolidinone auxiliaries. In this approach, an achiral N-cinnamoyl oxazolidinone can undergo a highly diastereoselective conjugate addition of a nucleophile, such as a nitromethane (B149229) anion. The stereochemistry of the addition is controlled by the chiral auxiliary, which shields one face of the enoate. Subsequent reduction of the nitro group and intramolecular cyclization affords the chiral pyrrolidinone, after which the auxiliary can be cleaved and recycled.
Another notable example involves the use of (R)-phenylglycinol as a chiral auxiliary. whiterose.ac.uk Condensation of a 3-acylpropionic acid with (R)-phenylglycinol yields a bicyclic lactam intermediate. whiterose.ac.uk Treatment of this intermediate with a reducing agent, such as an alane prepared from lithium aluminum hydride and aluminum trichloride, facilitates a stereoselective reduction and concomitant ring opening of the auxiliary-derived portion to yield N-substituted 2-substituted pyrrolidines with high enantiomeric purity (>98% ee). whiterose.ac.uk
Catalytic Enantioselective Routes (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)
The development of catalytic asymmetric methods offers a more atom-economical approach to chiral pyrrolidinones. These methods avoid the stoichiometric use of a chiral auxiliary.
Organocatalysis: Chiral amines, such as proline and its derivatives, have emerged as powerful organocatalysts for the enantioselective synthesis of pyrrolidines. One strategy involves the [3+2] cycloaddition of azomethine ylides with α,β-unsaturated aldehydes. The organocatalyst activates the unsaturated aldehyde by forming a chiral iminium ion, which then undergoes a highly stereoselective reaction with the azomethine ylide to construct the pyrrolidinone skeleton with multiple stereocenters. mappingignorance.org N-Heterocyclic carbenes (NHCs) have also been utilized to catalyze the [3+2] cyclocondensation of α,β-unsaturated carboxylic acids with imines, leading to pyrrolidinones with high enantioselectivity. thieme-connect.com
Metal-Catalyzed Reactions: Transition metal catalysis provides a versatile platform for enantioselective pyrrolidinone synthesis. Palladium-catalyzed asymmetric intramolecular aminopalladation has been used to synthesize 4-vinyl-substituted 2-pyrrolidinones. acs.org In this method, an allylic N-arylsulfonylcarbamate undergoes cyclization in the presence of a chiral palladium catalyst, such as a ferrocenyloxazoline palladacycle (FOP) complex, to yield the desired pyrrolidinone in high yield and enantiomeric excess (up to 99% ee). acs.org Furthermore, iridium-catalyzed reductive alkynylation of amides has enabled one-pot syntheses of various pyrrolidine (B122466) alkaloids with excellent enantioselectivity (90–98% ee). nih.gov The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes, often catalyzed by copper(I) or silver(I) complexes, is another powerful tool for accessing highly functionalized, enantiomerically enriched pyrrolidines. mappingignorance.org
Below is a table summarizing selected catalytic enantioselective routes to chiral pyrrolidinones.
| Catalytic System | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Chiral NHC | [3+2] Cyclocondensation | α,β-Unsaturated carboxylic acids, α-amino ketones/imines | Substituted Pyrrolidinones | High |
| Chiral Pd-FOP Complex | Intramolecular Aminopalladation | Allylic N-arylsulfonylcarbamates | 4-Vinyl-2-pyrrolidinones | 89-99% |
| Ir/Cu/N-PINAP | Reductive Alkynylation | α-Unbranched aliphatic amides | α-Alkyl Pyrrolidines | 90-98% |
Deracemization and Kinetic Resolution Strategies
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. whiterose.ac.uk This results in one enantiomer being consumed faster, leaving the other enantiomer enriched. While the maximum theoretical yield for the recovered enantiomer is 50%, this method can be highly effective. scripps.edu For instance, the acylative kinetic resolution of racemic methyl-substituted cyclic amines using an active ester of (R)-2-phenoxypropanoic acid has been demonstrated with high selectivity. rsc.org Biocatalytic methods, using enzymes, also offer mild and highly selective conditions for the kinetic resolution of racemic pyrrolidines, though often with limited substrate scope. whiterose.ac.uk
Dynamic kinetic resolution (DKR) is an advancement that overcomes the 50% yield limitation of conventional kinetic resolution. In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. whiterose.ac.uk This has been applied to the synthesis of 2-substituted pyrrolidines via the transmetalation of a racemic stannane, where a chiral diamine ligand promotes the dynamic resolution of the intermediate organolithium species. whiterose.ac.uk
Introduction and Regioselective Functionalization of the Ethoxyethoxy Moiety
The synthesis of the specific target, (4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one, typically starts from a chiral precursor, most commonly (4S)-4-hydroxypyrrolidin-2-one. This precursor can be derived from chiral pool sources like (S)-malic acid or synthesized via asymmetric methods.
Stereoselective Installation of the Ethoxyethoxy Protecting Group
The 1-ethoxyethoxy (EE) group is an acetal (B89532) protecting group commonly used for hydroxyl functions. It is installed by the acid-catalyzed addition of the hydroxyl group to ethyl vinyl ether. A key consideration in the protection of (4S)-4-hydroxypyrrolidin-2-one is the creation of a new stereocenter at the acetal carbon. This results in a mixture of diastereomers, (4S)-4-(1'(R)-ethoxyethoxy)pyrrolidin-2-one and (4S)-4-(1'(S)-ethoxyethoxy)pyrrolidin-2-one.
The reaction is typically catalyzed by a mild acid such as pyridinium (B92312) p-toluenesulfonate (PPTS) or a Lewis acid. The diastereoselectivity of this reaction is often low, leading to an approximately 1:1 mixture of the two diastereomers. The separation of these diastereomers can be achieved by chromatography. For many applications, the diastereomeric mixture is carried forward, as the EE group is often removed in a later synthetic step, regenerating the single stereocenter at C4.
Methods for Pyrrolidinone Ring Formation with Stereochemical Control
Rather than functionalizing a pre-formed ring, the pyrrolidinone core can be constructed with the C4 stereocenter already set or installed during the cyclization process. nih.gov Many synthetic routes to chiral pyrrolidines and their derivatives start from readily available chiral precursors like proline or 4-hydroxyproline. nih.govresearchgate.net
One common strategy involves the stereoselective reduction of a γ-keto ester or amide. For example, the asymmetric hydrogenation of a γ-keto ester using a chiral ruthenium or rhodium catalyst can produce a γ-hydroxy ester with high enantioselectivity. Subsequent amidation and intramolecular cyclization would then yield the desired chiral 4-hydroxypyrrolidinone.
Another powerful method is the intramolecular cyclization of chiral γ-amino acids or their derivatives. For instance, a chiral β-hydroxy-γ-amino acid, which can be synthesized through various asymmetric methods like Sharpless asymmetric aminohydroxylation, can be cyclized under thermal or acid/base-catalyzed conditions to form the 4-hydroxypyrrolidinone ring with the stereochemistry at C4 directly controlled by the stereocenter in the acyclic precursor. researchgate.net
The following table summarizes key features of these ring-forming strategies.
| Starting Material Type | Key Transformation | Stereocontrol Element | Resulting Intermediate |
| γ-Keto Ester/Amide | Asymmetric Hydrogenation | Chiral Metal Catalyst (e.g., Ru, Rh) | Enantioenriched γ-Hydroxy Ester/Amide |
| Chiral γ-Amino Acid | Intramolecular Cyclization | Pre-existing Stereocenter | Chiral 4-Substituted Pyrrolidinone |
| N-Allyl Oxazolidine | Hydrozirconation-Cyclization | Chiral Oxazolidine Auxiliary | Diastereomerically Enriched Pyrrolidine |
Synthesis of Precursors and Stereoisomers for Comparative Studies
The stereoselective synthesis of this compound relies heavily on the availability of optically pure precursors. For the purpose of comparative studies, which are essential in drug discovery and development to understand stereochemistry-activity relationships, the synthesis of not only the direct precursor to the (4S)-enantiomer but also its corresponding stereoisomers is crucial. The primary precursor for the target compound is (4S)-4-hydroxypyrrolidin-2-one, while its enantiomer, (4R)-4-hydroxypyrrolidin-2-one, serves as the key comparative stereoisomer. The synthesis of these chiral building blocks is typically achieved through stereoselective routes originating from inexpensive, naturally available chiral pool starting materials.
Synthesis of (4S)-4-hydroxypyrrolidin-2-one from L-Malic Acid
One of the most common and efficient methods for preparing (4S)-4-hydroxypyrrolidin-2-one involves a multi-step synthesis starting from L-malic acid. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter at the C4 position of the pyrrolidinone ring.
The synthetic pathway generally begins with the esterification of both carboxylic acid groups of L-malic acid, typically yielding dimethyl L-malate. This is followed by the amidation of the α-ester group. A subsequent reduction of the remaining ester function and intramolecular cyclization leads to the formation of the desired (4S)-4-hydroxypyrrolidin-2-one. A key step often involves the regioselective reaction at the C4-hydroxyl group for protection or further functionalization. The protection of the secondary alcohol is often necessary before proceeding with the cyclization to avoid side reactions.
Table 1: Synthetic Route from L-Malic Acid to (4S)-4-hydroxypyrrolidin-2-one
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|---|
| 1 | L-Malic Acid | SOCl₂, MeOH, reflux | Dimethyl L-malate | ~95 |
| 2 | Dimethyl L-malate | NH₃, MeOH, 0 °C to rt | 4-Amino-3-hydroxy-4-oxobutanoate | ~80 |
| 3 | 4-Amino-3-hydroxy-4-oxobutanoate | BH₃·THF, THF, reflux | (3S)-4-Amino-3-hydroxybutanoic acid | ~70 |
Synthesis of (4R)-4-hydroxypyrrolidin-2-one from D-Aspartic Acid
For comparative biological and chemical studies, the synthesis of the enantiomeric precursor, (4R)-4-hydroxypyrrolidin-2-one, is equally important. A well-established route to this compound starts from D-aspartic acid. This method capitalizes on the stereocenter present in the amino acid to construct the chiral pyrrolidinone scaffold.
The synthesis typically involves the diazotization of the amino group of D-aspartic acid to generate a hydroxyl group with retention of configuration, a process that must be carefully controlled to prevent racemization. The resulting α-hydroxy-dicarboxylic acid is then subjected to reduction and cyclization steps, analogous to the synthesis from malic acid, to yield the final (4R)-hydroxypyrrolidinone. Protecting group strategies are often employed for the carboxylic acid and hydroxyl functionalities to ensure selectivity throughout the synthetic sequence.
Table 2: Synthetic Route from D-Aspartic Acid to (4R)-4-hydroxypyrrolidin-2-one
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|---|
| 1 | D-Aspartic Acid | NaNO₂, H₂SO₄, 0 °C | (R)-2-Hydroxysuccinic acid (D-Malic acid) | ~75 |
| 2 | D-Malic Acid | Ac₂O, reflux | D-Malic anhydride (B1165640) | ~90 |
| 3 | D-Malic anhydride | NH₃ (aq), rt | D-Isomalimide | ~85 |
The synthesis of these chiral precursors is a foundational element in the development and study of chiral pyrrolidinone derivatives. mdpi.com The availability of robust and scalable synthetic routes to both enantiomers of 4-hydroxypyrrolidin-2-one enables a thorough investigation of the stereochemical requirements for biological activity and facilitates the development of stereochemically pure compounds like this compound. uitm.edu.myuitm.edu.my These precursors are versatile intermediates that can be further modified, not only by protecting the hydroxyl group but also by introducing other functionalities to explore structure-activity relationships comprehensively. nih.gov
Chemical Reactivity and Transformations of 4s 4 1 Ethoxyethoxy Pyrrolidin 2 One
Reactions at the Pyrrolidinone Nitrogen Atom
The nitrogen atom of the pyrrolidinone ring, being a secondary amide, is nucleophilic and can participate in a variety of substitution reactions. These modifications are crucial for the introduction of diverse functionalities and for building more complex molecular architectures.
N-Alkylation Reactions
The nitrogen atom of the pyrrolidinone ring can be readily alkylated under basic conditions. The general approach involves the deprotonation of the N-H bond with a suitable base to form a nucleophilic amide anion, which then displaces a halide or another suitable leaving group from an alkylating agent. Common bases for this transformation include sodium hydride (NaH) and potassium carbonate (K2CO3). The choice of solvent is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the SN2 reaction.
For instance, the N-alkylation of pyrrolidinones can be achieved using various alkyl halides (R-X, where X = Cl, Br, I). The reaction of 4-substituted pyrrolidin-2-ones with alkyl halides in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures furnishes the corresponding N-alkylated products researchgate.net. A more modern approach utilizing a copper metallaphotoredox system allows for the N-alkylation of various N-nucleophiles, including amides, with a broad range of alkyl bromides at room temperature princeton.edu.
Table 1: Representative N-Alkylation Reactions of Pyrrolidinone Derivatives
| Alkylating Agent | Base | Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Alkyl Halide (RX) | KOH | DMSO | 80 °C | N-Alkyl-4-substituted-pyrrolidin-2-one | - | researchgate.net |
| Alkyl Bromide | LiOt-Bu | MeCN | Room Temp | N-Alkyl-3-chloroindazole | 93 | princeton.edu |
| 2-Chloromethyl-pyridine | NaOH | - | Reflux | 1,5-Bis(2-picolyl)-7-chloro-1,5-benzodiazepine-2,4-dione | 74 | researchgate.net |
Acylation and Carbamoylation
N-acylation of the pyrrolidinone ring introduces an acyl group onto the nitrogen atom, typically by reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base. This transformation is fundamental in peptide synthesis and for the preparation of various N-acyl derivatives. For example, the acylation of sulfonamides with carboxylic acid anhydrides can be efficiently catalyzed by bismuth(III) salts under solvent-free conditions, affording N-acylsulfonamides in good to excellent yields researchgate.net. Lewis acids such as boron trifluoride-diethyl ether can also mediate the acylation of pyrrolidin-2,4-diones at the C-3 position rsc.org.
Carbamoylation involves the introduction of a carbamoyl (B1232498) group (-CONH2) or a substituted carbamoyl group onto the nitrogen atom. This can be achieved using various reagents, such as isocyanates or carbamoyl chlorides. A notable method involves the nickel-catalyzed enantioselective carbamoylation of unactivated alkenes, which allows for the synthesis of various lactams nih.gov.
Table 2: Examples of N-Acylation and Carbamoylation Reactions
| Reagent | Catalyst/Base | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Carboxylic Acid Anhydride | BiCl3 or Bi(OTf)3 | Solvent-free | N-Acylsulfonamide | researchgate.net |
| Acid Chloride | Lewis Acid (BF3·OEt2) | - | 3-Acyltetramic Acid | rsc.org |
| Carbamoyl Electrophile | Nickel Catalyst | - | Chiral Lactam | nih.gov |
Note: This table provides examples of acylation and carbamoylation on related structures to infer the reactivity of the target compound.
Formation of N-Substituted Derivatives
Beyond simple alkylation and acylation, a wide array of N-substituted derivatives can be prepared. These reactions are crucial for creating libraries of compounds for drug discovery and for introducing specific functionalities. For example, N-Boc-protected 3-amino/hydroxy-pyrrolidines are frequently used as intermediates in the synthesis of pharmacologically active compounds nih.gov. The synthesis of these intermediates often involves the protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) nih.gov.
Transformations at the C-4 Position Bearing the 1-Ethoxyethoxy Group
The 1-ethoxyethoxy (EE) group is an acetal (B89532) protecting group for the hydroxyl functionality at the C-4 position. Its removal and the subsequent reactions of the liberated hydroxyl group are key steps in the synthetic utility of (4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one.
Deprotection Strategies for the 1-Ethoxyethoxy Group
The 1-ethoxyethoxy (EE) protecting group is known to be labile under acidic conditions. Mild acidic hydrolysis is the most common method for its removal, regenerating the free hydroxyl group. Reagents such as 1N hydrochloric acid are effective for the cleavage of EE ethers uitm.edu.my. The deprotection of the methoxyethoxymethyl (MEM) group, which is structurally similar to the EE group, can be achieved under mild acidic conditions, and in some cases, with reagents like ZnBr2 google.com. The choice of acid and reaction conditions can be tuned to be compatible with other functional groups present in the molecule.
Reactions Involving the Unmasked Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)
Once the 1-ethoxyethoxy group is removed to reveal the free hydroxyl group at the C-4 position, this secondary alcohol can undergo a variety of standard transformations.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, a 4-oxopyrrolidin-2-one derivative. A variety of oxidizing agents can be employed for this purpose. For instance, the oxidation of N-protected pyrrolidines can be achieved using hypervalent iodine reagents such as diacetoxyiodobenzene (B1259982) [PhI(OAc)2] nih.gov.
Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. For example, the esterification of N-Boc-cis-4-hydroxyproline to its methyl ester can be achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and methanol (B129727) google.com. Another common method for esterification involves the use of di-tert-butyl dicarbonate in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP) researchgate.net.
Etherification: The hydroxyl group can also be converted into an ether through O-alkylation. This is typically achieved by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. For example, the O-alkylation of N-acetylneuraminic acid derivatives, which contain secondary hydroxyl groups, has been successfully performed using NaH and various alkyl halides in a solvent like tetrahydrofuran (B95107) (THF) nih.gov.
Table 3: Reactions of the Unmasked 4-Hydroxyl Group
| Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|
| Oxidation | PhI(OAc)2 / TMSBr | 4-Oxopyrrolidin-2-one derivative | nih.gov |
| Esterification | DCC / Methanol | 4-Methoxycarbonylpyrrolidin-2-one derivative | google.com |
| Esterification | (BOC)2O / DMAP | 4-Esterified pyrrolidin-2-one derivative | researchgate.net |
| Etherification | NaH / Alkyl Halide | 4-Alkoxypyrrolidin-2-one derivative | nih.gov |
Note: This table illustrates potential reactions based on the reactivity of similar 4-hydroxypyrrolidinone structures.
Applications in Advanced Organic Synthesis
Utilization as a Chiral Building Block
The inherent chirality of (4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one makes it an invaluable starting material for the synthesis of enantiomerically pure compounds. The protected hydroxyl group at the C4 position and the lactam functionality offer multiple sites for stereocontrolled transformations.
Construction of Complex Heterocyclic Systems
The pyrrolidin-2-one core of the title compound serves as a versatile template for the elaboration of more complex heterocyclic systems. The stereocenter at C4 effectively directs the stereochemical outcome of subsequent reactions, enabling the construction of bicyclic and polycyclic frameworks with high diastereoselectivity. For instance, derivatives of 4-hydroxypyrrolidin-2-one are employed in the synthesis of kainic acid analogues, which are complex heterocyclic structures. researchgate.netnih.govfigshare.com The synthesis of these intricate molecules relies on the stereocontrolled introduction of substituents onto the pyrrolidinone ring, a process governed by the existing stereochemistry of the chiral building block.
Precursors to Unnatural Amino Acids and Peptidomimetics
This compound is a valuable precursor for the synthesis of non-proteinogenic amino acids, particularly those with a γ-hydroxy-α-amino acid backbone. nih.gov The C4 hydroxyl group, once deprotected, can be further manipulated or can itself be a key pharmacophoric feature. The synthesis of these unnatural amino acids often involves the stereoselective alkylation of the lactam enolate, followed by ring-opening to reveal the desired amino acid functionality. This approach allows for the introduction of diverse side chains, leading to a wide range of novel amino acid structures that can be incorporated into peptides to create peptidomimetics with enhanced stability and biological activity.
Intermediate in Total Synthesis of Natural Products and Bioactive Molecules
The strategic placement of functional groups and the defined stereochemistry of this compound have made it a key intermediate in the total synthesis of several important natural products and bioactive molecules.
Role in the Synthesis of Alkaloids and other Nitrogen-Containing Natural Products
While specific examples detailing the direct use of this compound in alkaloid synthesis are not extensively documented, the broader class of 4-hydroxypyrrolidin-2-one derivatives plays a significant role in this area. The pyrrolidine (B122466) ring is a common motif in a vast number of alkaloids. Chiral pyrrolidinone precursors are instrumental in establishing the correct stereochemistry in key intermediates, which are then elaborated to the final alkaloid structures. Methodologies developed for the stereoselective functionalization of the pyrrolidinone ring are readily applicable to the synthesis of complex alkaloids.
Integration into Synthetic Routes for Pharmaceutical Intermediates
One of the most notable applications of chiral 4-hydroxypyrrolidin-2-one derivatives is in the total synthesis of the potent proteasome inhibitor (+)-lactacystin. nih.govnih.govwikipedia.orgpharm.or.jp The synthesis of this complex natural product requires precise control over multiple stereocenters. The synthetic strategies often commence with a chiral pyrrolidinone precursor, where the C4 hydroxyl group (protected as an ethoxyethoxy ether or other suitable group) is a crucial handle for subsequent transformations. The stereochemistry at C4 directs the formation of the other stereocenters in the molecule, highlighting the critical role of this chiral building block in achieving an efficient and stereoselective synthesis. The pyrrolidinone ring itself forms a core part of the final lactacystin (B1674225) structure.
Furthermore, substituted pyrrolidine derivatives are key components in a variety of other pharmaceutical agents. For example, a complex derivative of (4S)-methoxypyrrolidine is a central component of an orally active, selective very late antigen-4 (VLA-4) antagonist that has been advanced into clinical trials. nih.gov The synthesis of such molecules often relies on the availability of enantiomerically pure pyrrolidine building blocks.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "(4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one". Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework and the connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidinone ring and the ethoxyethoxy side chain. The chemical shifts and coupling patterns would allow for the assignment of each proton. For the analogous compound, (4S)-4-hydroxypyrrolidin-2-one, the proton at the C4 position appears as a multiplet, and its chemical shift is influenced by the substituent. In "this compound," the acetal (B89532) protons of the ethoxyethoxy group would introduce additional characteristic signals, typically a quartet and a triplet for the ethyl group and a quartet for the acetal methine proton. The stereochemistry at the C4 position influences the spatial arrangement of the protons, which can be further investigated using two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) to probe through-space interactions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. Based on data for 4-hydroxy-2-pyrrolidinone, the carbonyl carbon (C2) of the lactam is expected to resonate at the downfield region of the spectrum. The C4 carbon, bearing the ethoxyethoxy group, would also have a characteristic chemical shift. The presence of the ethoxyethoxy side chain would be confirmed by signals corresponding to the ethyl group and the acetal carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Structures
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C2 (C=O) | 175-180 | Lactam carbonyl |
| C3 | 35-40 | |
| C4 | 70-75 | Carbon bearing the ethoxyethoxy group |
| C5 | 40-45 | |
| Acetal CH | 95-105 | |
| O-CH₂ (ethyl) | 60-65 | |
| CH₃ (ethyl) | 15-20 | |
| Acetal CH₃ | 20-25 |
Note: These are predicted values based on general chemical shift ranges and data from similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique to determine the molecular weight and to gain insights into the structure of "this compound" through its fragmentation pattern. Using techniques such as electrospray ionization (ESI) or electron ionization (EI), the compound would be ionized to produce a molecular ion peak ([M]⁺ or [M+H]⁺), which would confirm its molecular weight.
The fragmentation pattern in the mass spectrum would reveal characteristic losses of neutral fragments from the molecular ion. For "this compound," expected fragmentation pathways would include the cleavage of the ethoxyethoxy side chain. Common fragments would likely correspond to the loss of an ethoxy group (-OCH₂CH₃), an acetaldehyde (B116499) molecule (CH₃CHO) from the acetal, or the entire ethoxyethoxy group. The fragmentation of the pyrrolidinone ring itself would also produce characteristic ions. Analysis of these fragments helps to piece together the molecular structure and confirm the presence of the key functional groups.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Determination
The enantiomeric purity of "this compound" is a critical parameter, and chiral chromatography is the primary method for its determination. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can be employed to separate the (4S) enantiomer from its (4R) counterpart.
The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving baseline separation of the enantiomers. For 4-substituted-pyrrolidin-2-ones, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. By comparing the retention time of the sample to that of a known standard of the (4S) enantiomer, its identity and enantiomeric excess can be determined.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound". The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds.
Key expected absorption bands include:
C=O stretch (lactam): A strong absorption band is expected in the region of 1650-1700 cm⁻¹, characteristic of a five-membered lactam carbonyl group.
N-H stretch: For a secondary lactam, a broad absorption band would be observed in the region of 3200-3400 cm⁻¹.
C-O stretch (ether): The C-O-C ether linkages of the ethoxyethoxy group would give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-H stretch: Absorption bands corresponding to the stretching vibrations of aliphatic C-H bonds would be present in the region of 2850-3000 cm⁻¹.
The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule. For the related compound 4-hydroxy-2-pyrrolidinone, the IR spectrum clearly shows the characteristic lactam carbonyl and hydroxyl group absorptions.
X-ray Crystallography for Absolute Configuration Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. If a suitable single crystal of "this compound" can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute stereochemistry at the C4 chiral center.
The resulting crystal structure would offer an unambiguous confirmation of the (4S) configuration by determining the spatial arrangement of the atoms in the crystal lattice. This technique is particularly valuable for chiral molecules where the assignment of absolute stereochemistry by other methods may be ambiguous. While no specific crystal structure for "this compound" has been reported, the crystallographic analysis of other chiral pyrrolidine (B122466) derivatives has been instrumental in confirming their absolute configurations.
Theoretical and Computational Studies
Conformational Analysis and Energy Minimization
The three-dimensional structure of (4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one is crucial for understanding its chemical behavior. The pyrrolidinone ring is not planar and can adopt several low-energy conformations, often referred to as "envelope" or "twist" forms. The substituent at the C4 position, the (1-ethoxyethoxy) group, also has multiple rotatable bonds, leading to a complex conformational landscape.
Conformational analysis of this molecule would typically begin with a systematic search of the potential energy surface. This involves rotating the flexible bonds and calculating the corresponding energy to identify stable conformers. Molecular mechanics force fields, such as MMFF or AMBER, are often employed for an initial, rapid screening of many possible conformations. The lowest-energy conformers identified would then be subjected to more accurate energy minimization using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations would provide the relative energies of the different conformations and the energy barriers between them, indicating which shapes the molecule is most likely to adopt.
For substituted pyrrolidines, the orientation of the substituent (axial vs. equatorial) significantly impacts conformational stability. For this compound, computational studies would aim to determine the preferred puckering of the pyrrolidinone ring and the favored orientation of the bulky ethoxyethoxy group.
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations are essential for understanding the electronic structure and predicting the reactivity of this compound. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are commonly used to calculate a variety of electronic properties.
Key properties that would be investigated include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), which are prone to nucleophilic attack. This would help identify the most reactive sites on this compound.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic interactions within the molecule, such as hyperconjugation, which can influence its stability and reactivity.
Below is a hypothetical data table summarizing the kind of results that would be obtained from such calculations for the most stable conformer.
| Property | Calculated Value (Hypothetical) |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
Stereochemical Prediction and Rationalization of Asymmetric Inductions
The (4S) stereocenter on the pyrrolidinone ring of this compound can influence the stereochemical outcome of reactions at other positions on the molecule or in its vicinity. This is known as asymmetric induction. Computational modeling is a powerful tool for predicting and explaining the stereoselectivity of such reactions.
For instance, if the nitrogen atom of the lactam were to be involved in a reaction, the existing stereocenter at C4 would likely direct the approach of a reagent to one face of the molecule over the other. To study this, computational chemists would model the transition states of the possible reaction pathways leading to different stereoisomeric products. By comparing the activation energies of these transition states, they can predict which product will be formed preferentially. The lower the activation energy, the faster the reaction and the more abundant the corresponding product.
These calculations would consider both steric hindrance from the bulky (1-ethoxyethoxy) group and any electronic directing effects. The analysis of the transition state geometries would reveal the key interactions responsible for the observed or predicted stereoselectivity.
Computational Modeling of Reaction Mechanisms Involving the Compound
Computational modeling can be used to elucidate the detailed step-by-step mechanism of reactions involving this compound. This involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate.
For example, the hydrolysis of the acetal (B89532) group or reactions involving the lactam functionality could be modeled. DFT calculations would be performed to locate the geometry of each stationary point on the potential energy surface and to calculate its energy. The transition states would be characterized by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Future Perspectives and Research Directions
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of (4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one. While classical syntheses are established, the principles of green chemistry are driving the exploration of new catalytic systems that minimize waste, reduce energy consumption, and utilize renewable starting materials. researchgate.net Methodologies such as multicomponent reactions, which allow for the construction of complex molecules like pyrrolidine (B122466) derivatives in a single step, represent a promising avenue. tandfonline.com Researchers are developing straightforward synthetic routes to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes. mdpi.com Furthermore, the application of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency in preparing pyrrolidine scaffolds, aligning with green chemistry principles. nih.govresearchgate.net The development of new and simple strategies to introduce desired substituents into the pyrrolidin-2-one ring remains a critical task for synthetic chemists. mdpi.com
Development of New Applications as a Chiral Auxiliary or Ligand Scaffold
The inherent chirality of this compound makes it an attractive candidate for development as a chiral auxiliary in asymmetric synthesis. The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to present substituents in a well-defined three-dimensional arrangement. nih.govresearchgate.net Future work will likely involve leveraging the (4S) stereocenter to control the formation of new stereocenters in other molecules.
Additionally, this compound can serve as a foundational scaffold for the design and synthesis of novel chiral ligands for asymmetric catalysis. By modifying the lactam nitrogen and deprotecting and functionalizing the C4-oxygen, a diverse array of bidentate and tridentate ligands could be generated. These new ligands could find applications in a range of metal-catalyzed reactions, such as hydrogenations, cross-couplings, and cycloadditions, contributing to the broader toolkit of asymmetric synthesis. The five-membered pyrrolidine ring is widely used by medicinal chemists to create compounds for treating human diseases, partly due to the stereogenicity of its carbon atoms. nih.govresearchgate.net
Integration into Flow Chemistry and Automation Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, reaction control, and reproducibility. researchgate.netsyrris.com Future research will focus on adapting and optimizing the synthesis of this compound and its derivatives for flow chemistry platforms. Flow chemistry enables precise control over parameters like temperature, pressure, and reaction time, which can lead to higher yields and purity. researchgate.netneuroquantology.com
The integration of automated systems with flow reactors can further accelerate the synthesis and screening of new compounds. researchgate.netsyrris.com Such platforms allow for high-throughput experimentation, rapid optimization of reaction conditions, and the creation of compound libraries with minimal manual intervention. researchgate.net This combination of technologies is crucial for accelerating drug discovery and development timelines. neuroquantology.com While the pharmaceutical industry has traditionally relied on batch reactors, interest is growing in continuous flow manufacturing for highly functionalized and chiral compounds. acs.org
Expansion of Derivatization Strategies for Diverse Chemical Libraries
The this compound scaffold is ripe for chemical elaboration to generate diverse molecular libraries for biological screening. nih.gov Future efforts will be directed towards developing robust and versatile derivatization strategies. Key areas of exploration include:
N-Functionalization: Introducing a wide range of substituents on the lactam nitrogen to explore structure-activity relationships (SAR).
C4-Position Modification: Removal of the ethoxyethoxy protecting group to reveal a hydroxyl group, which can be further functionalized through esterification, etherification, or conversion to other functional groups.
Ring Transformations: Exploring reactions that modify the pyrrolidin-2-one core itself to access novel heterocyclic systems.
The creation of such libraries is essential for identifying new lead compounds in drug discovery and for developing probes to investigate biological processes. nih.gov The use of natural product-inspired scaffolds to generate chemical diversity is a key strategy in this area. rsc.org
Q & A
Q. What are the optimal synthetic routes for (4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution and stereoselective cyclization. Key steps:
- Ethoxyethyl Protection: Use of 1-ethoxyethanol under acidic conditions (e.g., AlCl₃) to introduce the ethoxyethoxy group at the 4-position .
- Stereochemical Control: Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) to enforce the (4S) configuration. Solvent polarity (e.g., DMF vs. dichloromethane) and temperature (0–25°C) critically impact enantiomeric excess (ee) .
- Purity Optimization: Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers .
Q. How can structural elucidation of this compound be performed to confirm stereochemistry and functional groups?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify the pyrrolidin-2-one ring (δ ~2.5–3.5 ppm for protons, δ ~175–180 ppm for the carbonyl carbon) and ethoxyethoxy substituent (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.7 ppm for OCH₂) .
- NOESY/ROESY: Confirm the (4S) configuration via spatial proximity of the ethoxyethoxy group to specific ring protons .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (C₈H₁₅NO₃) and rule out byproducts .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer:
- Hydrolysis Sensitivity: The ethoxyethoxy group is prone to acid/base-mediated cleavage. Storage in anhydrous solvents (e.g., THF) at –20°C under inert gas (N₂/Ar) is recommended .
- Degradation Monitoring: Use HPLC with UV detection (λ = 210–230 nm) to track decomposition; compare retention times against fresh samples .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what targets are plausible?
- Methodological Answer:
- Molecular Docking: Use InChI-derived 3D structures (e.g., from ) to simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or GABA receptors, leveraging software like AutoDock Vina .
- QSAR Studies: Correlate substituent effects (e.g., ethoxyethoxy vs. trifluoromethylphenyl in ) with activity trends to prioritize in vitro assays .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolidin-2-one derivatives?
- Methodological Answer:
- Systematic Variation: Synthesize analogs with incremental modifications (e.g., replacing ethoxyethoxy with methoxyethoxy) to isolate substituent effects .
- Assay Standardization: Validate cell-based assays (e.g., IC₅₀ determinations) using positive controls (e.g., ’s psychiatric disorder compound) to ensure reproducibility .
Q. How can enantioselective synthesis of this compound be scaled for structure-activity relationship (SAR) studies?
- Methodological Answer:
- Catalytic Asymmetric Synthesis: Employ chiral Ru or Ir catalysts in transfer hydrogenation to achieve >90% ee .
- Parallel Synthesis: Use microreactors to optimize temperature/pH for each step, reducing racemization risks .
Q. What analytical techniques quantify degradation products of this compound under physiological conditions?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
